molecular formula C20H17ClN2O B2511651 2-(2-chlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone CAS No. 1164520-24-4

2-(2-chlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone

Cat. No. B2511651
CAS RN: 1164520-24-4
M. Wt: 336.82
InChI Key: MLAWQUOXQLKZAF-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone is a compound belonging to the pyridazinone class of molecules, which are known for their ability to act as ligands in coordination complexes. The compound has a wide range of applications, from its use as a synthetic intermediate in the preparation of other compounds to its use in scientific research as a potential therapeutic agent. In

Scientific Research Applications

Herbicidal Activity

Pyridazinone derivatives, including compounds similar to 2-(2-chlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone, have been studied for their herbicidal activity. Research has shown that these compounds can inhibit photosynthesis in plants, thereby accounting for their phytotoxicity. This mode of action is similar to other herbicides like atrazine and amitrole, but with enhanced effectiveness in certain derivatives (Hilton et al., 1969).

Corrosion Inhibition

Studies on pyridazinone derivatives have also explored their use as corrosion inhibitors for mild steel in acidic solutions. These compounds, including those structurally similar to 2-(2-chlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone, have demonstrated significant inhibition of both cathodic hydrogen evolution and anodic metal dissolution in steel, suggesting their potential as protective agents against corrosion (Kalai et al., 2020).

Anticancer Properties

Some pyridazinone derivatives have been synthesized and evaluated for their anticancer activity. These studies have revealed that certain derivatives exhibit significant activity against various human cancer cell lines, indicating their potential as lead compounds for developing new anticancer agents (Rathish et al., 2012).

Platelet Aggregation Inhibition

Research on 3(2H)-pyridazinones with amino groups has shown potential for these compounds as platelet aggregation inhibitors. This property is particularly relevant for the development of new therapeutic agents for conditions related to blood clotting and cardiovascular diseases (Estevez et al., 1998).

Antimicrobial Activity

Recent studies on new pyridazinone derivatives have shown promising results in antimicrobial activities. These compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antimicrobial agents (Sukuroglu et al., 2012).

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O/c1-15-6-8-16(9-7-15)10-11-18-12-13-20(24)23(22-18)14-17-4-2-3-5-19(17)21/h2-13H,14H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAWQUOXQLKZAF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone

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